2-Isocyanatoindan
Overview
Description
Scientific Research Applications
Isocyanates and Human Health
Isocyanates, including compounds like 2-Isocyanatoindan, are widely used in industrial applications but have significant health implications. Mishra et al. (2008) reported that isocyanates induce DNA damage, apoptosis, oxidative stress, and inflammation in human lymphocytes, suggesting potential immunotoxic effects at a genomic level (Mishra et al., 2008). Khan and Ali (2021) further demonstrated the neurotoxic potential of isocyanates in SHSY-5Y neuroblastoma cells, linking them to increased cell death and protein dysfunction (Khan & Ali, 2021).
Cellular and Molecular Mechanisms
Azad, Singh, and Tomar (2014) used the budding yeast Saccharomyces cerevisiae to study the pathways targeted by isocyanates, highlighting their impact on chromatin, DNA damage response, and oxidative stress (Azad, Singh, & Tomar, 2014). Bessac et al. (2009) discovered that isocyanates activate Ca2+ influx in sensory neurons, suggesting their role in chemical irritation and nocifensive behavior (Bessac et al., 2009).
Occupational Hazards and Prevention
Bello et al. (2006) focused on the role of skin exposure in the development of isocyanate asthma, highlighting the risks associated with occupational exposure (Bello et al., 2006). Andersen et al. (1980) identified the mutagenic action of isocyanates used in polyurethanes, emphasizing their potential health hazards (Andersen et al., 1980).
Potential Applications in Polymer Synthesis
Ghosh (2017) explored the Lossen reaction and the potential applications of latent isocyanates in polymer synthesis, underscoring their industrial significance (Ghosh, 2017).
Safety and Hazards
Isocyanates, including 2-Isocyanatoindan, are potent respiratory and skin sensitisers and can cause adverse health effects . They are used in various industries, including motor vehicle repair, printing, boat maintenance, and furniture manufacture . The most widely used isocyanates are TDI (toluene di-isocyanate), MDI (methylene diphenyl di-isocyanate), and HDI (hexamethylene di-isocyanate) .
Mechanism of Action
Target of Action
It’s known that the compound is used in scientific research for the synthesis of polymers, pharmaceuticals, and organic materials. The specific targets would depend on the particular application and the chemical reactions involved.
Biochemical Pathways
Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it participates in various chemical reactions and could potentially affect multiple biochemical pathways.
Result of Action
Given its use in the synthesis of polymers, pharmaceuticals, and organic materials, it’s likely that it induces various chemical transformations leading to the formation of these products.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Isocyanatoindan . Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity of this compound and thus its effectiveness in various applications.
Biochemical Analysis
Biochemical Properties
2-Isocyanatoindan is a versatile compound that can participate in various biochemical reactions . It is known for its ability to form multiple bonds on the terminal carbon, making it a valuable reactant in organic transformations . The compound interacts with both electrophiles and nucleophiles, which allows it to participate in a wide range of biochemical reactions .
Cellular Effects
For instance, isocyanates, a group of compounds that include this compound, have been found to generate relatively stable decomposition end products, such as malondialdehyde, 4-hydroxy-2-nonenal, 2-propenal (acrolein), and isoprostanes . These products can be measured in plasma and urine as an indirect index of oxidative/nitrosative stress , indicating that this compound may have similar effects on cells.
Molecular Mechanism
The molecular mechanism of this compound involves its unique reactivity. As an isocyanate, it is closely related to carbon dioxide (CO2) and carbodiimides (C(NR)2). The C−N=C=O unit that defines isocyanates is planar, and the N=C=O linkage is nearly linear . This structure allows this compound to interact with various biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Similar compounds have been studied for their long-term effects on cellular function in in vitro or in vivo studies . For instance, studies on the effects of certain drugs over time have shown changes in treatment effects, such as the statins’ LDL lowering effect . Similar studies could be conducted with this compound to understand its temporal effects.
Dosage Effects in Animal Models
For instance, various animal models have been used to study the effects of different dosages of drugs on diabetes and its related complications .
Metabolic Pathways
Isocyanates, a group of compounds that include this compound, are known to be involved in various metabolic pathways . These pathways support the enzyme flux that converts input chemicals into energy and cellular building blocks .
Transport and Distribution
Similar compounds, such as proanthocyanidins, have been studied for their transport and distribution . These studies could provide insights into the potential transport and distribution mechanisms of this compound.
Subcellular Localization
Tools like DeepLoc 2.0 can predict the subcellular localization of proteins . Similar methods could potentially be used to predict the subcellular localization of this compound.
Properties
IUPAC Name |
2-isocyanato-2,3-dihydro-1H-indene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c12-7-11-10-5-8-3-1-2-4-9(8)6-10/h1-4,10H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIYNDFUOSRBYMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC2=CC=CC=C21)N=C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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